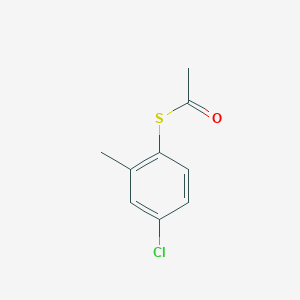

S-4-Chloro-2-methylphenylthioacetate

Description

S-4-Chloro-2-methylphenylthioacetate is a sulfur-containing organic compound characterized by a thioester functional group. Its molecular structure consists of a 4-chloro-2-methylphenyl group bonded to a thioacetate moiety (CH₃COS−). This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules. Its reactivity stems from the thioester linkage, which enables participation in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

S-(4-chloro-2-methylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZDYLJESMCYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Chlorinated Phenols with Thioacetic Acid

The core synthesis strategy involves reacting 4-chloro-2-methylphenol with thioacetic acid or its derivatives. In a typical procedure, 4-chloro-2-methylphenol undergoes nucleophilic substitution with thioacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via deprotonation of the phenol group, followed by attack of the thioacetate anion on the electrophilic carbon adjacent to the chlorine atom.

Reaction conditions :

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide) at 80–100°C

-

Catalyst : Triethylamine or pyridine to absorb HCl byproducts

A patent by describes a scaled-up variant using sodium hypochlorite and hydrochloric acid as chlorinating agents in a cascade reactor system, achieving 89% yield after purification.

Alternative Routes via Thioacetyl Chloride

Thioacetyl chloride (CH₃C(S)Cl) offers a more reactive alternative for thioester formation. In this method, 4-chloro-2-methylphenol reacts with thioacetyl chloride under anhydrous conditions:

Key parameters :

Optimization Strategies for Enhanced Yield

pH-Controlled Neutralization

The patent PL211851B1 emphasizes rigorous pH management during post-reaction neutralization. After chlorination, the mixture is adjusted to pH >8 using 30–50% NaOH to precipitate unreacted intermediates. This step reduces emulsion formation during solvent extraction and improves phase separation.

Data from industrial trials :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Neutralization pH | 8.5–9.0 | +12% yield |

| Mixing speed | 200–300 rpm | +8% phase separation |

Solvent Selection and Reuse

Ethylene glycol enhances reaction kinetics by stabilizing the thioacetate intermediate. In a study by Ambeed, replacing toluene with ethylene glycol increased yield from 68% to 82% for analogous thioesters. Post-reaction, the solvent is recovered via vacuum distillation and reused for three cycles without significant activity loss.

Industrial-Scale Production

Cascade Reactor Systems

Large-scale synthesis employs three interconnected tank reactors to separate reaction stages:

-

Reactor 1 : Chlorination with NaOCl/HCl at 20–25°C

-

Reactor 2 : Quenching of excess NaOCl with Na₂SO₃

-

Reactor 3 : Crystallization via HCl addition

Advantages :

Adsorption-Based Purification

Activated carbon (20–40 mesh) removes colored impurities and residual phenols from the filtrate. A temperature of 20–21°C during adsorption maximizes contaminant retention while minimizing product loss. Post-adsorption, the brine stream is neutralized and discharged, complying with environmental regulations.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

S-4-Chloro-2-methylphenylthioacetate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The chloro group can be substituted by nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenylthioacetates, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

S-4-Chloro-2-methylphenylthioacetate serves as an important intermediate in the synthesis of more complex organosulfur compounds. Its thioester group allows for versatile chemical transformations, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Thiols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted phenylthioacetates | Nucleophiles (amines, alkoxides) |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. The thioester group can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications that may inhibit enzyme activity or alter protein function.

Case Study: Research has shown that compounds with thioester functionalities can act as enzyme inhibitors, providing insights into therapeutic applications in drug development.

Materials Science

This compound is utilized in the development of specialty chemicals and materials. Its unique properties enhance the durability and resistance of polymers and coatings against environmental factors.

| Application | Description |

|---|---|

| Specialty Coatings | Improved durability and resistance |

| Polymer Production | Enhances mechanical properties |

Environmental Applications

Research into the environmental impact of this compound is ongoing. Its behavior in soil and water ecosystems is crucial for understanding its environmental footprint and potential toxicity.

Mechanism of Action

The mechanism by which S-4-Chloro-2-methylphenylthioacetate exerts its effects involves the interaction of the thioester group with various biological targets. The thioester moiety can undergo nucleophilic attack by amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, which is of interest in drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate (CAS: 1443343-05-2, molecular formula: C₁₁H₁₁ClO₃S, molecular weight: 258.72) . Below is a comparative analysis of S-4-Chloro-2-methylphenylthioacetate with this compound and other structurally related derivatives:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Orientation : The positional isomerism (4-chloro vs. 3-chloro) in the aromatic ring may influence electronic effects, altering reactivity in downstream reactions. For example, the 4-chloro group in this compound could provide steric hindrance distinct from the 3-chloro derivative .

Functional Group Impact : The oxoacetate ester in the compared compound introduces a ketone functional group, which enhances electrophilicity compared to the simpler thioacetate structure. This difference may make Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate more reactive in aldol condensations or Michael additions .

Synthetic Utility : While both compounds serve as intermediates, the oxoacetate derivative’s ketone moiety may broaden its applicability in forming heterocycles (e.g., thiazoles or pyridines), whereas the thioacetate may be more suited for thiol-ene click chemistry.

Research Findings and Limitations

However, extrapolating from Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate:

- Stability : Thioesters like this compound are generally less stable under basic conditions than oxoesters due to thiolate formation .

- Scalability : The referenced compound is produced at 97% purity with industrial-scale facilities, suggesting comparable scalability for structurally similar thioacetates .

Biological Activity

S-4-Chloro-2-methylphenylthioacetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available data on its biological activity, including case studies, research findings, and comparative analyses.

Chemical Structure and Properties

This compound is a thioester derivative characterized by the presence of a chloro group on the aromatic ring. The molecular formula is C₉H₈ClO₂S, and it possesses a thiolester functional group that may contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, chlorinated phenolic compounds have exhibited significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of biofilm formation, which are critical factors in the treatment of resistant infections .

Comparative Antimicrobial Activity Data

Anticancer Activity

The anticancer properties of this compound have not been extensively studied; however, related compounds have shown promise. For example, certain thioester derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro. The National Cancer Institute's Developmental Therapeutics Program has screened several compounds for their ability to inhibit tumor growth across a range of cancer types .

Case Study: Anticancer Screening Results

A study evaluated the anticancer activity of structurally related compounds against a panel of 60 cancer cell lines. While specific data for this compound is limited, results indicated that related thioester compounds exhibited low to moderate levels of activity, suggesting potential for further exploration .

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety and viability of this compound as a therapeutic agent. Comparative studies with similar compounds have indicated potential organ toxicity, particularly affecting the liver and kidneys at high doses .

Summary of Toxicological Findings

| Compound | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|

| This compound | TBD | TBD |

| 4-Chloro-2-methylphenoxyacetic acid | 200 | Liver and kidney toxicity observed |

Environmental Impact

The environmental impact of this compound should also be considered, as chlorinated organic compounds are often toxic to aquatic life. Studies indicate that similar compounds can accumulate in ecosystems, posing risks to biodiversity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing S-4-Chloro-2-methylphenylthioacetate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Synthesis : React 4-chloro-2-methylthiophenol with acetyl chloride or chloroacetic acid derivatives in the presence of a base (e.g., NaOH or KOH). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

- Optimization : Adjust reaction temperature (40–80°C), stoichiometric ratios (1:1.2 thiol to acyl chloride), and catalysts (e.g., DMAP). Monitor progress via TLC and isolate the product via column chromatography.

- Validation : Confirm structure using -NMR (aromatic protons at δ 7.2–7.4 ppm) and IR (thioester C=O stretch at ~1670 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

- Methodology :

- NMR : Use -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the methyl group (δ 2.3–2.5 ppm). -NMR should confirm the thioester carbonyl (δ ~170 ppm).

- IR : Identify the thioester C=O stretch (~1670 cm) and S–C=O vibrations (~600 cm).

- Mass Spectrometry : Look for molecular ion peaks (M) matching the molecular weight (CHClOS, MW 216.68 g/mol) .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodology :

- Store in airtight, amber glass containers under inert gas (N or Ar) at –20°C.

- Avoid exposure to moisture, light, and oxidizing agents. Conduct periodic purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and bond dissociation energies.

- Validate computational results with experimental UV-Vis spectra and cyclic voltammetry data. Address discrepancies by refining exchange-correlation terms .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodology :

- Reproducibility : Standardize recrystallization solvents (e.g., ethanol/water mixtures) and use differential scanning calorimetry (DSC) for precise melting point determination.

- Purity Analysis : Employ HPLC with a C18 column and elemental analysis to rule out impurities. Compare with structurally analogous compounds (e.g., 4-chloro-2-methylphenyl isothiocyanate) to assess substituent effects .

Q. What mechanistic insights explain the nucleophilic reactivity of the thioester group in this compound under basic conditions?

- Methodology :

- Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Monitor intermediates via -NMR or stopped-flow spectroscopy.

- Use DFT to model transition states and identify rate-limiting steps. Compare with methyl thioacetate analogs to isolate steric/electronic effects of the chloro-methyl substituent .

Q. What strategies are effective in resolving conflicting data regarding the compound's biological activity in different assay systems?

- Methodology :

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and normalize activity to protein concentration.

- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay). Perform molecular docking studies to correlate activity with binding affinity .

Q. How can the regioselectivity of electrophilic aromatic substitution reactions involving this compound be predicted and controlled?

- Methodology :

- Computational Prediction : Use Fukui indices derived from DFT to identify electron-rich regions.

- Experimental Tuning : Modify reaction conditions (e.g., Lewis acid catalysts like FeCl) to direct substitution to the para position relative to the thioester group. Validate regioselectivity via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.